![molecular formula C17H17ClN2O B2635514 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole CAS No. 882339-03-9](/img/structure/B2635514.png)
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole
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Overview
Description
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-(2-chlorophenyl)-2-ethoxyethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Significance
Benzimidazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a variety of pathogens, including bacteria and fungi. For instance, studies have indicated that certain benzimidazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For example, one study reported that a specific derivative exhibited antiproliferative activity against the MDA-MB-231 breast cancer cell line .
- Anti-inflammatory Effects : Several benzimidazole compounds have been evaluated for their anti-inflammatory properties. A study highlighted the anti-inflammatory activity of substituted benzimidazoles in a rat model, showing promising results in reducing edema .
Synthesis and Chemical Properties
The synthesis of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes under controlled conditions. The introduction of ethoxy and chloro substituents at specific positions enhances the compound's biological activity and solubility profile.
Antimicrobial Activity
A comprehensive study evaluated various benzimidazole derivatives for their antimicrobial efficacy. The results indicated that compounds with specific substitutions showed minimum inhibitory concentration (MIC) values as low as 8 µg/mL against resistant bacterial strains .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
2g | 8 | Streptococcus faecalis |
2g | 4 | Staphylococcus aureus |
2g | 4 | Methicillin-resistant S. aureus |
Anticancer Activity
In another study focusing on anticancer properties, several benzimidazole derivatives were tested against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2g | MDA-MB-231 | 10 |
2g | HepG2 | 15 |
Anti-inflammatory Effects
Research on anti-inflammatory effects revealed that certain derivatives significantly reduced inflammation in animal models. The following table summarizes the findings:
Compound | Dose (mg/kg) | % Reduction of Edema |
---|---|---|
21a | 100 | 62 |
21b | 100 | 65 |
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1H-benzimidazole
- 2-(2-ethoxyethyl)-1H-benzimidazole
- 2-(2-chlorophenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Uniqueness
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is unique due to the presence of both the chlorophenyl and ethoxyethyl groups
Biological Activity
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and experimental data.
The compound features a chlorophenyl group and an ethoxyethyl substituent, contributing to its unique biological profile. The presence of these functional groups allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, including apoptosis in cancer cells and disruption of microbial growth. The exact pathways are still under investigation but are believed to involve oxidative stress and modulation of signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that similar benzimidazole derivatives displayed notable antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds ranged from 12.5 to 100 µg/ml, showing comparable efficacy to standard antibiotics such as chloramphenicol and ampicillin .
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
This compound | S. aureus | 25 |
This compound | E. coli | 50 |
This compound | P. aeruginosa | 100 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cells across different lines. For example, in vitro assays indicated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of approximately 16.38 µM . This suggests that the compound may disrupt mitochondrial function, leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this benzimidazole derivative has demonstrated anti-inflammatory effects. Studies have shown that related compounds can suppress histamine release from mast cells and inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several benzimidazole derivatives, it was found that compounds similar to this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth dilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that this compound significantly inhibited cell growth in various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial disruption, evidenced by increased levels of pro-apoptotic markers in treated cells .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOFHHCLYCDCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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